Product packaging for 3-Bromo-2-fluorocinnamic acid(Cat. No.:CAS No. 1214791-57-7)

3-Bromo-2-fluorocinnamic acid

Cat. No.: B578683
CAS No.: 1214791-57-7
M. Wt: 245.04 g/mol
InChI Key: RWTIAAOXVAUDCJ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorocinnamic acid is a halogenated cinnamic acid derivative that serves as a valuable chemical scaffold in medicinal chemistry and agrochemical research. The strategic introduction of bromo and fluoro substituents on the cinnamic acid core is a common strategy to enhance biological activity and optimize physicochemical properties, particularly lipophilicity, which can influence a compound's ability to penetrate cell membranes . In antimicrobial research, cinnamic acid derivatives are investigated for their potent activity against pathogenic fungi and bacteria . Studies suggest that such compounds can exert their effects through mechanisms including plasma membrane disruption and interaction with essential microbial targets like ergosterol in fungal cell walls . Molecular docking simulations further indicate that specific derivatives can target enzymes in pathogens such as C. albicans and S. aureus , positioning them as promising prototypes for the development of new antimicrobial drugs to address the growing challenge of drug-resistant infections . In the field of agrochemistry, this compound is of interest for its potential phytotoxic activity . Structure-Activity Relationship (SAR) studies on cinnamic acid analogs have demonstrated that halogenation, including bromination, can significantly enhance growth inhibition activity against parasitic weeds like Cuscuta campestris . The compound's structure aligns with features that confer potent inhibitory effects, making it a useful tool for designing sustainable crop protection strategies . Researchers utilize this compound as a key synthetic intermediate to explore these and other bioactivities, contributing to the development of novel therapeutic and herbicidal agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFO2 B578683 3-Bromo-2-fluorocinnamic acid CAS No. 1214791-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromo-2-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTIAAOXVAUDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700712
Record name 3-(3-Bromo-2-fluorophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214791-57-7
Record name 3-(3-Bromo-2-fluorophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

**advanced Synthetic Methodologies for 3 Bromo 2 Fluorocinnamic Acid and Analogues**

Retrosynthetic Strategies for the 3-Bromo-2-fluorocinnamic Acid Scaffold

Retrosynthetic analysis of this compound reveals several key disconnections that form the basis for various synthetic approaches. The primary disconnection is at the double bond, suggesting olefination reactions as a straightforward route. This involves reacting a 3-bromo-2-fluorobenzaldehyde (B121081) derivative with a suitable two-carbon synthon. Another key disconnection can be made between the aromatic ring and the acrylic acid moiety, pointing towards cross-coupling reactions.

A common retrosynthetic pathway involves the disconnection of the C=C bond, leading back to 3-bromo-2-fluorobenzaldehyde and a two-carbon component, such as acetic anhydride (B1165640) in the Perkin reaction or a phosphonium (B103445) ylide in the Wittig reaction. Alternatively, a disconnection adjacent to the aromatic ring suggests a Heck-type reaction between a 3-bromo-2-fluoroaryl halide and an acrylic acid derivative. Furthermore, a Suzuki-Miyaura coupling approach would involve the retrosynthesis to a boronic acid or ester derivative of either the aryl or vinyl component. These strategies offer flexibility in the choice of starting materials and reaction conditions, allowing for the synthesis of a diverse range of analogues.

Conventional Synthetic Routes and Their Modern Adaptations

The Perkin reaction, a classic method for synthesizing cinnamic acids, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. longdom.orgwikipedia.org This reaction is initiated by heating the aldehyde with an excess of the acid anhydride, typically at temperatures around 180°C. testbook.com The alkali salt acts as a base catalyst, with sodium acetate (B1210297) being a common choice when acetic anhydride is used. wikipedia.orgtestbook.com While traditionally effective, the Perkin reaction often requires high temperatures and can result in a mixture of stereoisomers. organic-chemistry.orgsci-hub.st Modern adaptations sometimes utilize microwave irradiation to reduce reaction times, although the effectiveness of certain bases like sodium acetate may be diminished under these conditions. jk-sci.com

The Knoevenagel condensation is another valuable method for forming the α,β-unsaturated acid system. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as malonic acid or its derivatives, to a carbonyl group, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org A notable variation is the Doebner modification, which uses pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation. wikipedia.org

Table 1: Comparison of Perkin and Knoevenagel Condensation Reactions for Cinnamic Acid Synthesis
FeaturePerkin ReactionKnoevenagel Condensation
Aldehyde ReactantAromatic AldehydeAldehyde or Ketone
Active Hydrogen CompoundAcid AnhydrideCompounds with active methylene (B1212753) groups (e.g., malonic acid, ethyl acetoacetate)
CatalystAlkali salt of the corresponding acid (e.g., Sodium Acetate)Weakly basic amine (e.g., Piperidine, Pyridine)
Typical Productα,β-unsaturated aromatic acidα,β-unsaturated ketone or acid
Key AdvantagesDirect synthesis of cinnamic acidsMilder reaction conditions, broader substrate scope
Key DisadvantagesHarsh reaction conditions (high temperatures), potential for stereoisomer mixturesMay require a subsequent decarboxylation step

Olefination reactions provide a highly versatile and stereocontrolled route to cinnamic acid derivatives. The Wittig reaction, utilizing a phosphonium ylide, is a cornerstone of alkene synthesis and can be applied to the preparation of cinnamic esters. wikipedia.org The reaction of an aldehyde with a stabilized ylide, such as (alkoxycarbonylmethylidene)triphenylphosphorane, generally yields the (E)-alkene with high selectivity. wikipedia.org Interestingly, Wittig reactions can be performed in aqueous media, which can lead to in situ hydrolysis of the resulting ester to the corresponding carboxylic acid. scirp.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and often provides superior stereoselectivity for the (E)-isomer of the resulting α,β-unsaturated ester. organic-chemistry.orgsci-hub.st The HWE reaction is particularly advantageous for creating electron-rich products and can accommodate sensitive functional groups. organic-chemistry.org It has been successfully used in the synthesis of various cinnamic acid derivatives, including amides and esters. organic-chemistry.orgnih.gov For instance, the reaction of benzaldehyde (B42025) with ethyl 2-(bis(2-(tert-butyl)phenoxy)phosphoryl)acetate has been used to synthesize a cinnamic ester derivative in good yield. jst.go.jp

Transition-Metal Catalyzed Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been applied to the synthesis of substituted cinnamic acids. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. researchgate.netnih.gov For the synthesis of a this compound scaffold, this could involve the coupling of a vinylboronic acid with a 3-bromo-2-fluoroaryl halide or, conversely, the coupling of a 3-bromo-2-fluorophenylboronic acid with a vinyl halide.

The reaction is known for its mild conditions and high functional group tolerance. claremont.edu Various palladium catalysts and ligands can be employed to optimize the reaction, and it has been successfully used to synthesize a wide range of biaryl and vinyl-aryl compounds. nih.govmdpi.com For example, the coupling of arylboronic acids with cinnamoyl chloride has been demonstrated as a viable route to chalcone (B49325) derivatives, which share a similar structural motif with cinnamic acids. mdpi.com

The Heck reaction provides a direct method for the vinylation of aryl halides, making it a suitable approach for the synthesis of this compound. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org Specifically, 3-bromo-2-fluoroiodobenzene can be coupled with acrylic acid to construct the cinnamic acid backbone. The Heck reaction generally exhibits excellent trans selectivity. organic-chemistry.org

While the Heck reaction often requires elevated temperatures, recent advancements have led to the development of more active catalyst systems that can operate under milder conditions. mdpi.com These include the use of N-heterocyclic carbene (NHC) palladium complexes and performing the reaction in aqueous media. mdpi.com Another approach involves the reaction of diazonium salts, derived from polyhalogenated anilines, with acrylic acid or its derivatives in the presence of a homogeneous palladium catalyst. google.com This method can be carried out at temperatures between -5 and +100 °C. google.com

Table 2: Transition-Metal Catalyzed Reactions for Cinnamic Acid Synthesis
ReactionKey ReactantsCatalystKey AdvantagesKey Disadvantages
Suzuki-Miyaura CouplingAryl/vinyl boronic acid or ester + Aryl/vinyl halide or triflatePalladium complex with ligandsMild reaction conditions, high functional group tolerance, commercially available starting materialsRequires pre-functionalized boron reagents
Heck ReactionAryl/vinyl halide + Alkene (e.g., acrylic acid)Palladium complex with a baseDirect vinylation of aryl halides, excellent stereoselectivity for the trans-isomerCan require high temperatures, potential for side reactions

Diazonium Salt Reactions for Halogenated Cinnamic Acid Synthesis

A significant pathway for the synthesis of halogenated cinnamic acids involves the use of diazonium salts derived from corresponding anilines. google.comgoogle.com This method is particularly effective for introducing bromine and fluorine atoms onto the aromatic ring of the cinnamic acid backbone.

A documented procedure for preparing 4-bromo-2-fluorocinnamic acid, a close analogue of the target compound, illustrates this approach. The synthesis commences with the diazotization of 4-bromo-2-fluoroaniline (B1266173). google.com In this step, the aniline (B41778) derivative is treated with sodium nitrite (B80452) in an acidic aqueous solution, typically using sulfuric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt. google.comgoogle.com The general formation of diazonium ions from aromatic amines and nitrous acid is a well-established process in organic chemistry. chemicalbook.com The resulting diazonium salt is highly reactive and does not require isolation. google.com

The subsequent step is a palladium-catalyzed coupling reaction, a variant of the Heck reaction, where the diazonium salt solution is added to acrylic acid. google.comgoogle.com A palladium(II) acetylacetonate (B107027) catalyst is introduced, and the reaction proceeds at a controlled temperature, for instance, 40 °C. google.com This process yields the desired halogenated cinnamic acid. A patent describing this method reported a yield of 74% for 4-bromo-2-fluorocinnamic acid. google.com The same methodology can be applied to synthesize this compound by starting with 3-bromo-2-fluoroaniline. researchgate.net

3-Bromo-2-fluoroaniline → [Diazotization with NaNO₂/H₂SO₄] → 3-Bromo-2-fluorophenyldiazonium salt → [Heck coupling with acrylic acid, Pd(II) catalyst] → this compound

This method avoids the use of elemental halogens, which can be toxic and corrosive, offering a more controlled route to these valuable compounds. mdpi.com

Stereoselective Synthesis of (E)-3-Bromo-2-fluorocinnamic Acid

The geometry of the double bond in cinnamic acid derivatives is crucial for their biological activity and application in materials science. The (E)-isomer is often the desired product due to its thermodynamic stability. The Heck reaction, as described in the synthesis via diazonium salts, generally favors the formation of the (E)-isomer. rsc.org

The stereoselectivity of palladium-catalyzed reactions is influenced by the reaction mechanism. The Heck-Matsuda reaction, which utilizes aryl diazonium salts, typically proceeds under milder conditions than traditional Heck reactions using aryl halides, which can minimize side reactions like olefin migration and lead to cleaner products with high stereoselectivity. acs.org

For related compounds, such as (E)-vinyl sulfones, decarboxylative cross-coupling reactions of cinnamic acids have been shown to be highly regio- and stereoselective. researchgate.net In the synthesis of other halogenated styrenes, the choice of catalyst, ligand, and reaction conditions plays a critical role in controlling the stereochemical outcome. For instance, in the synthesis of α-fluoro-α,β-unsaturated esters from 1-bromo-1-fluoroalkenes, the (E)-isomer of the starting material was found to react faster in Pd(0)-catalyzed reactions, leading to a high Z/E ratio in the product. beilstein-journals.org Conversely, palladium-catalyzed formylation of (E/Z)-β-bromo-β-fluorostyrene mixtures can be stereoconvergent, yielding pure (Z)-α-fluorocinnamaldehydes. researchgate.net

To ensure a high yield of (E)-3-bromo-2-fluorocinnamic acid, optimization of the palladium-catalyzed coupling step is essential. This may involve the selection of specific palladium precursors and ligands that favor the formation of the trans product. rsc.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters for optimization in the diazonium salt-based synthesis include the choice of catalyst, ligand, base, solvent, and temperature. rsc.orgsemanticscholar.org

Catalyst and Ligand Selection: The choice of the palladium source and accompanying ligands significantly impacts the efficiency of the Heck-type reaction. While the patent for 4-bromo-2-fluorocinnamic acid synthesis specifies palladium(II) acetylacetonate, other palladium sources like Pd(OAc)₂ and PdCl₂ are commonly used. google.combepls.com The addition of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or bidentate ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos), can stabilize the palladium catalyst and improve yields and selectivity. semanticscholar.orgbeilstein-journals.org For instance, in the Heck coupling of 3-bromoindazoles, a Pd(OAc)₂/PPh₃ system was found to be most efficient. semanticscholar.org

Base and Solvent System: The base used in the Heck reaction neutralizes the acid generated and plays a role in the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective. rsc.orgbeilstein-journals.org The solvent system also has a profound effect. While the patented procedure uses an aqueous medium, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are frequently employed in Heck reactions, sometimes in combination with water. rsc.orgbepls.com

Temperature and Reaction Time: Temperature control is crucial in both the diazotization and the coupling steps. Diazotization is performed at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt. google.com The subsequent Heck reaction is typically heated to facilitate the coupling. The optimal temperature is a balance between reaction rate and by-product formation. For example, in the synthesis of (E)-8-styrylflavones, increasing the temperature from 100 °C to 130 °C slightly improved the yield, but a further increase to 155 °C led to lower yields due to degradation. bepls.com Reaction times are typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion. rsc.org

A summary of optimized conditions for a model Heck reaction is presented in the table below.

ParameterConditionOutcomeReference
Catalyst 1% mol Pd(OAc)₂Best conversion rsc.org
Ligand 2% mol Tetrahydropyrimidinium saltGood catalytic activity rsc.org
Base 2 equiv K₂CO₃Optimal for conversion rsc.org
Solvent DMF/H₂O (1:1)Effective medium rsc.org
Temperature 80 °CBest conversion within 4h rsc.org

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Catalytic Efficiency

Solvents are a major contributor to the environmental footprint of chemical processes. pcbiochemres.com Green chemistry encourages the use of benign solvents or, ideally, solvent-free conditions. Water is considered a green solvent due to its availability, non-toxicity, and non-flammability. pcbiochemres.com The synthesis of halogenated cinnamic acids via diazonium salts, which can be performed in an aqueous medium, aligns with this principle. google.com

When organic solvents are necessary, solvent selection guides are used to choose less hazardous options. For example, alcohols like ethanol (B145695) and propanol (B110389) are generally preferred over chlorinated solvents or dipolar aprotic solvents like DMF and NMP, which are flagged as problematic or hazardous. researchgate.net

Catalytic efficiency is another cornerstone of green chemistry. The use of highly efficient palladium catalysts, even at low loadings (e.g., 1-5 mol%), reduces the need for stoichiometric reagents and minimizes waste. rsc.orgsemanticscholar.org The development of recyclable catalysts, such as those supported on solid phases, further enhances the green credentials of a synthesis. Microwave-assisted synthesis in the presence of eco-friendly catalysts is another green approach that can reduce reaction times and energy consumption.

Atom Economy and Waste Minimization

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product.

C₆H₅BrFN + C₃H₄O₂ → C₉H₆BrFO₂ + N₂ + H₂O

While the main atoms of the aniline (excluding the amino group) and acrylic acid are incorporated, the generation of nitrogen gas and water as by-products lowers the atom economy. However, these by-products are non-toxic, which is a significant advantage.

Waste minimization is a broader concept that includes reducing the volume and toxicity of all waste streams, including solvents, spent catalysts, and by-products from side reactions. The use of aqueous media, efficient catalysts, and optimized reaction conditions that lead to high yields and selectivity all contribute to waste minimization. For example, avoiding halogenated solvents and heavy metal salts, as is the case in the "green Hunsdiecker reaction" of cinnamic acids, is a key strategy for reducing hazardous waste. mdpi.com

**chemical Reactivity and Mechanistic Pathways of 3 Bromo 2 Fluorocinnamic Acid**

Electrophilic and Nucleophilic Reactions on the Aromatic Ring System

The aromatic ring of 3-Bromo-2-fluorocinnamic acid is substituted with two halogen atoms and an acrylic acid group, which significantly modulate its reactivity towards both electrophiles and nucleophiles.

In electrophilic aromatic substitution (EAS), the rate and regioselectivity of the reaction are governed by the electronic properties of the substituents already present on the benzene (B151609) ring. Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing), and as either ortho-, para-directing or meta-directing.

The substituents on the this compound ring are:

Fluorine (at C2): Halogens are a unique class of substituents. They are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring and slows the rate of EAS compared to benzene. libretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance (a positive mesomeric or +M effect), which helps to stabilize the cationic intermediate (arenium ion) formed during the reaction. libretexts.orguomustansiriyah.edu.iq This resonance stabilization is most effective when the incoming electrophile adds to the ortho or para positions relative to the halogen. uomustansiriyah.edu.iq

Bromine (at C3): Similar to fluorine, bromine is also an ortho-, para-directing deactivator. uomustansiriyah.edu.iq

Acrylic Acid group (-CH=CHCOOH) (at C1): This group is strongly electron-withdrawing due to the conjugated system and the electronegativity of the oxygen atoms. It deactivates the ring towards EAS and is a meta-director.

Based on a consensus of these directing effects, the most likely positions for electrophilic attack are C5 and, to a lesser extent, C4 and C6. Position C5 is meta to the acrylic acid group and para to the fluorine atom, making it an electronically favored site.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Position on RingInfluence of -F (at C2)Influence of -Br (at C3)Influence of -CH=CHCOOH (at C1)Overall Predicted Favorability
C4 Ortho (Favorable)Ortho (Favorable)Ortho (Unfavorable)Moderately Favorable
C5 Para (Favorable)Meta (Neutral)Meta (Favorable)Highly Favorable
C6 Ortho (Favorable)Para (Favorable)Ortho (Unfavorable)Moderately Favorable

The different properties of fluorine and bromine lead to distinct reactivities in aromatic substitution reactions.

In Electrophilic Aromatic Substitution (EAS): Both fluorine and bromine are deactivating, but the degree of deactivation differs. The reactivity order for halogens in EAS is F > Cl > Br > I, meaning fluorine is the least deactivating. libretexts.org This is because the deactivating inductive effect (-I) and the activating resonance effect (+M) are in opposition. While fluorine has the strongest inductive effect due to its high electronegativity, its 2p orbital has better size and energy overlap with the 2p orbitals of the ring carbons, leading to a more effective resonance donation compared to the larger halogens. libretexts.org

In Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored by strong electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). uomustansiriyah.edu.iqmasterorganicchemistry.com In this type of reaction, the reactivity of aryl halides is often the reverse of what is seen in Sₙ1/Sₙ2 reactions: F > Cl > Br > I. masterorganicchemistry.com The rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex. stackexchange.com Fluorine's powerful inductive effect strongly stabilizes this intermediate, lowering the activation energy and increasing the reaction rate, even though fluoride (B91410) is a poor leaving group in other contexts. masterorganicchemistry.comstackexchange.com Therefore, in a molecule like this compound, a nucleophile is more likely to displace the fluorine atom than the bromine atom, assuming other factors like steric hindrance are equal. Research on the synthesis of 3-aryl coumarins from 2-fluorobenzaldehyde (B47322) (forming a 2-fluorocinnamic acid intermediate) proceeds via a nucleophilic displacement mechanism where the fluoride is a better leaving group than bromide under the reaction conditions. clockss.org

Transformations Involving the Acrylic Acid Moiety

The acrylic acid portion of the molecule contains two reactive sites: the carbon-carbon double bond and the carboxylic acid functional group.

The carbon-carbon double bond in the acrylic acid side chain is susceptible to a variety of addition reactions. Due to conjugation with the electron-withdrawing carboxylic acid, the β-carbon (the carbon attached to the phenyl ring) is electrophilic and can be attacked by nucleophiles in a Michael-type addition.

Enzymatic Amination: Phenylalanine ammonia-lyase (PAL) enzymes can catalyze the addition of ammonia (B1221849) across the double bond of cinnamic acids to produce phenylalanine analogs. polimi.it Studies on engineered PAL variants have shown activity with both 3-bromo and 3-fluoro cinnamic acids, suggesting that this compound would also be a viable substrate for biotransformation into a non-natural amino acid. lookchem.com

Photocatalytic Reactions: The double bond can undergo photocatalytic transformations. For instance, using specific catalysts and light sources, it is possible to achieve double bond isomerization (trans to cis) or hydrogenation. rsc.org

Halogenation: The double bond can react with halogens like bromine (Br₂) in an electrophilic addition reaction to yield a vicinal dihalide. This reaction typically proceeds through a cyclic bromonium ion intermediate.

The carboxylic acid group is a versatile functional handle for derivatization, most commonly through esterification and amidation. These reactions involve the nucleophilic acyl substitution of the hydroxyl group.

Esterification: Cinnamic acids can be converted to their corresponding esters through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a standard method. More recent developments include borane-catalyzed esterification with agents like B(C₆F₅)₃, which activates the carboxylic acid for reaction with methanol. beilstein-journals.orgbeilstein-journals.org Photocatalytic methods using catalysts like Eosin Y have also been developed for the esterification of cinnamic acids at room temperature. chemrxiv.org

Amidation: The synthesis of cinnamamides is a crucial transformation for creating biologically active molecules. mdpi.com This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, followed by reaction with an amine. Numerous modern coupling reagents facilitate this transformation directly. For example, hypervalent iodine(III) reagents in the presence of a fluoride source can convert cinnamic esters into active acid fluorides, which then readily react with amines to form amides. beilstein-journals.org A recent review highlights a multitude of reagents for this purpose, including phosphorus-based reagents (PCl₃), triazine-based reagents, and the use of pentafluoropyridine (B1199360) (PFP) to form an active ester in situ. beilstein-journals.orgbeilstein-journals.org

Table 2: Examples of Amidation and Esterification Reactions on Cinnamic Acid Derivatives

Reaction TypeSubstrateReagents/CatalystProduct TypeReference
Esterification General Cinnamic AcidsMethanol, B(C₆F₅)₃Methyl Cinnamate (B1238496) beilstein-journals.orgbeilstein-journals.org
Esterification General Cinnamic AcidsAlcohol, Eosin Y, Visible LightAlkyl Cinnamate chemrxiv.org
Amidation Cinnamic EstersPhI(OPiv)₂, py·HF, then AmineCinnamamide beilstein-journals.org
Amidation General Cinnamic AcidsPCl₃, then AmineCinnamamide beilstein-journals.org

Catalytic Transformations and Derivatization

The presence of multiple functional groups allows for a range of catalytic transformations, enabling the synthesis of diverse and complex molecules from this compound.

Palladium-Catalyzed Cross-Coupling: The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds at the C3 position. For instance, the Heck reaction is a key method for synthesizing cinnamic acids themselves, by coupling an aryl halide with acrylic acid. A patent describes the synthesis of 4-bromo-2-fluorocinnamic acid via a palladium-catalyzed reaction between diazotized 4-bromo-2-fluoroaniline (B1266173) and acrylic acid, demonstrating the utility of Pd catalysis with such substrates. google.com

Intramolecular Cyclization: The molecule can serve as a precursor for heterocyclic compounds. For example, photocatalytic oxidative cyclization of cinnamic acid derivatives using catalysts like xanthone (B1684191) can lead to the formation of coumarins. rsc.orgbohrium.com This transformation involves an intramolecular reaction where the acrylic acid moiety interacts with the phenyl ring. The substitution pattern on the ring influences the regioselectivity of the cyclization. rsc.org

Decarboxylative Reactions: The carboxylic acid group can be removed and replaced in decarboxylative coupling reactions. A visible-light-assisted, palladium-catalyzed decarboxylative alkylation has been shown to work on α-fluorocinnamic acid, suggesting a similar reactivity for the title compound. d-nb.info This reaction allows for the stereoselective formation of a new C-C bond at the α-position of the acrylic acid side chain. d-nb.info

Hydrogenation and Reduction Strategies

The reduction of cinnamic acid derivatives can target either the alkene double bond or the carboxylic acid group. For compounds like this compound, the primary focus of reduction strategies is often the saturation of the carbon-carbon double bond to yield the corresponding 3-(3-Bromo-2-fluorophenyl)propanoic acid.

A notable strategy for the reduction of the alkene bond in a related compound, trans-3-fluorocinnamic acid, involves photocatalysis. researchgate.net Research has demonstrated that the reaction pathway can be selectively controlled by modulating the intensity of the light source. researchgate.net

One-Photon Mechanism (Isomerization): Under standard irradiation conditions (one-photon mechanism), trans-3-fluorocinnamic acid primarily undergoes trans-cis isomerization. researchgate.net

Two-Photon Mechanism (Hydrogenation): By increasing the light intensity to induce a two-photon mechanism, the primary reaction switches to hydrogenation of the double bond. researchgate.net

The proposed mechanism for this photocatalytic hydrogenation involves an initial one-electron reduction of the cinnamate by a hydrated electron (e⁻aq), followed by protonation of the resulting radical dianion. The final product is formed through a hydrogen atom abstraction step.

While specific studies on this compound are not detailed, the principles from related halogenated cinnamic acids suggest that standard catalytic hydrogenation methods, such as using hydrogen gas with a palladium-on-carbon catalyst, would likely be effective for the reduction of the alkene double bond.

trans
MechanismPrimary OutcomeKey ConditionsSource
One-Photon Excitationtrans-cis IsomerizationStandard blue-light irradiation researchgate.net
Two-Photon ExcitationHydrogenationHigh-intensity blue-light irradiation researchgate.net

Oxidation Reactions

The oxidation of cinnamic acids can lead to several products, depending on the reagents and conditions used. The primary sites for oxidation are the alkene double bond and the aromatic ring. For substituted cinnamic acids, the double bond is typically more susceptible to oxidation.

Kinetic studies on the oxidation of various trans-cinnamic acids by reagents like pyridinium (B92312) bromochromate (PBC) have shown that the reaction leads to the cleavage of the double bond, yielding benzaldehyde (B42025) and glyoxalic acid as the primary products. asianpubs.org Similarly, ruthenium(III)-catalyzed oxidation with cerium(IV) also results in the formation of benzaldehyde and glyoxalic acid. niscpr.res.in

These studies indicate that the reaction mechanism involves an attack on the double bond. niscpr.res.in The presence of electron-withdrawing groups on the phenyl ring, such as the bromo and fluoro substituents in this compound, generally decreases the rate of oxidation by deactivating the double bond towards electrophilic attack. asianpubs.orgniscpr.res.in

Enzymatic oxidation is also a possibility. Chloroperoxidase, for example, can catalyze the halogenation and oxidation of trans-cinnamic acid and its derivatives. nih.gov However, substrates with strong electron-attracting groups, such as 4-nitrocinnamic acid, were found to be unsuitable for this enzyme, suggesting that this compound might also show limited reactivity in this specific enzymatic system. nih.gov

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data specifically for this compound are not widely available in the literature. However, studies on related compounds provide valuable insights.

For the photocatalytic reactions of trans-3-fluorocinnamic acid, kinetic analysis using Stern-Volmer plots has been performed to determine the rate constant for the triplet-triplet energy transfer (TTET) between the photocatalyst and the substrate. researchgate.net This data is crucial for understanding the efficiency of the photosensitization process that initiates isomerization or reduction.

Kinetic studies on the oxidation of a series of substituted cinnamic acids with pyridinium bromochromate allowed for the calculation of activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. asianpubs.org These parameters support a proposed mechanism involving the formation of a cyclic chromate (B82759) ester intermediate.

For the reaction of diazodiphenylmethane (B31153) with various meta-substituted cinnamic acids, rate coefficients have been determined. rsc.org These studies often employ the Hammett equation to correlate reaction rates with substituent constants (σ), providing a quantitative measure of how electronic effects influence reactivity. rsc.org While data for the 3-bromo-2-fluoro substitution pattern is not specified, the negative ρ (rho) values obtained in these studies indicate that electron-withdrawing groups slow down the reaction, a principle that would apply to the title compound.

Proposed and Verified Reaction Mechanisms

Several reaction mechanisms involving halogenated cinnamic acids have been proposed based on experimental and computational evidence.

Intramolecular Cyclization: A significant reaction pathway for cinnamic acids with a halogen at the C2 position of the phenyl ring is intramolecular cyclization to form coumarins. For ortho-fluorocinnamic acid derivatives, this is believed to occur via a direct nucleophilic displacement of the fluoride by the carboxylate ion. core.ac.uk The fluoride is a better leaving group than bromide in nucleophilic aromatic substitution, making this pathway efficient for 2-fluoro compounds. core.ac.uk

Photocatalytic Hydrogenation: As mentioned in section 3.3.1, the mechanism for the two-photon induced hydrogenation of trans-3-fluorocinnamic acid is proposed to proceed through several steps:

One-electron reduction of the cinnamate ion by a hydrated electron (e⁻aq).

Protonation of the resulting radical dianion.

Hydrogen atom abstraction by the protonated radical anion from a donor molecule to yield the final hydrogenated product.

Oxidation Mechanism: The oxidation of trans-cinnamic acids by Cr(VI) reagents like pyridinium bromochromate is proposed to proceed via the formation of a cyclic intermediate. asianpubs.org The mechanism likely involves the electrophilic attack of the oxidant on the double bond, followed by the formation of a chromate ester which then decomposes to give the final cleavage products. asianpubs.org

Gas-Phase Fragmentation: In mass spectrometry, ionized substituted cinnamic acids undergo characteristic fragmentation. For ortho-halogenated cinnamic acids, a prominent reaction is the loss of the halogen substituent via an intramolecular aromatic substitution reaction, leading to the formation of a stable 2-hydroxybenzopyrylium ion. core.ac.uk

Reaction TypeProposed MechanismKey Intermediates/FeaturesApplicable ToSource
Intramolecular CyclizationNucleophilic Aromatic SubstitutionDirect displacement of ortho-halogen by carboxylate2-Halocinnamic acids core.ac.uk
Photocatalytic HydrogenationElectron Transfer PathwayRadical dianion, protonated radical aniontrans-3-fluorocinnamic acid researchgate.net
Oxidation (with Cr(VI))Cyclic Ester FormationCyclic chromate ester intermediatetrans-Cinnamic acids asianpubs.org
Mass Spec FragmentationIntramolecular Aromatic SubstitutionFormation of 2-hydroxybenzopyrylium ionortho-Halocinnamic acids core.ac.uk

**advanced Spectroscopic Characterization and Structural Analysis**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of 3-Bromo-2-fluorocinnamic acid, offering precise information about the atomic arrangement and conformation.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are instrumental in defining the chemical structure of this compound. Each nucleus within the molecule resides in a unique electronic environment, leading to distinct chemical shifts (δ) in the NMR spectrum.

In ¹H NMR, the protons of the vinyl group and the aromatic ring exhibit characteristic signals. The coupling constants (J values) between adjacent protons provide critical information about their spatial orientation. For instance, the large coupling constant between the two vinylic protons is indicative of an (E)- or trans-configuration across the double bond.

¹³C NMR spectroscopy provides a map of the carbon skeleton. The chemical shifts of the carboxyl carbon, the olefinic carbons, and the aromatic carbons are all found in distinct regions of the spectrum, confirming the presence of these functional groups. The carbon attached to the fluorine atom will show a characteristic C-F coupling, while the carbon bonded to bromine will also have its chemical shift influenced by the heavy halogen.

¹⁹F NMR is particularly valuable for halogenated compounds. A single signal in the ¹⁹F spectrum confirms the presence of the single fluorine atom on the aromatic ring. The coupling of the fluorine nucleus to adjacent protons (H-F coupling) and carbons (C-F coupling) further corroborates its position at the C-2 position of the phenyl ring.

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (δ) Range (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
¹H7.90 - 8.10d~16.0Vinylic H (α to COOH)
¹H6.50 - 6.70d~16.0Vinylic H (β to COOH)
¹H7.10 - 7.80m-Aromatic H
¹³C165 - 170s-Carboxylic acid (COOH)
¹³C140 - 145d-Vinylic C (α to COOH)
¹³C115 - 120d-Vinylic C (β to COOH)
¹³C110 - 160m-Aromatic C
¹⁹F-110 to -115m-Aromatic F

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the NMR experiment.

While one-dimensional NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and elucidating the complete bonding network and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the two vinylic protons and among the protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the protonated carbons in the molecule by linking the ¹H and ¹³C signals of each C-H unit.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (like the carboxyl carbon and the ipso-carbons of the aromatic ring) and for piecing together the molecular fragments. For example, correlations would be expected from the vinylic protons to the carboxyl carbon and to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. This is particularly useful for confirming the (E)-stereochemistry of the double bond, where a strong NOE would be observed between protons that are close in space.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the crystalline forms (polymorphs) of this compound. In the solid state, molecules have restricted motion, leading to broader NMR signals. However, techniques like magic-angle spinning (MAS) can average out these anisotropic interactions to produce high-resolution spectra.

Different polymorphs of a compound will have distinct arrangements of molecules in the crystal lattice. These differences in packing and intermolecular interactions result in measurable changes in the chemical shifts and line widths in the ssNMR spectra. By comparing the ¹³C and ¹⁹F ssNMR spectra of different batches or crystalline forms, one can identify and differentiate between various polymorphs, which can have significant implications for the physical properties of the material.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The measured exact mass can be compared to the calculated theoretical mass for the chemical formula C₉H₆BrFO₂, confirming the elemental composition and ruling out other potential structures with the same nominal mass.

Table 2: HRMS Data for this compound

IonCalculated m/zMeasured m/zMass Difference (ppm)
[M-H]⁻242.9462242.94651.2
[M+H]⁺244.9618244.9615-1.2

Note: The values presented are hypothetical and serve as an illustration of typical HRMS data.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is highly characteristic of the molecule's structure and can be used for definitive structural confirmation.

For this compound, common fragmentation pathways would likely involve:

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for cinnamic acid derivatives.

Loss of HBr: The elimination of hydrogen bromide (80/82 Da) is another plausible fragmentation pathway.

Cleavage of the vinylic bond: Fragmentation at the C-C double bond can also occur.

By analyzing the masses of the resulting fragment ions, a detailed picture of the molecular structure can be constructed, confirming the connectivity of the phenyl ring, the vinyl group, and the carboxylic acid moiety.

**computational Chemistry and Theoretical Studies of 3 Bromo 2 Fluorocinnamic Acid**

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For derivatives of cinnamic acid, DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and a host of electronic properties that dictate the molecule's behavior. nih.govnih.gov By solving approximations of the Schrödinger equation, DFT provides a detailed picture of electron distribution and energy levels.

Prediction of Electronic Structure and Molecular Orbitals

A key application of DFT is the characterization of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. For substituted cinnamic acids, the nature and position of substituents, such as the bromine and fluorine atoms in 3-Bromo-2-fluorocinnamic acid, significantly influence the energies of these orbitals and, consequently, the molecule's electronic behavior. nih.gov

Illustrative Predicted Electronic Properties of Cinnamic Acid Derivatives

Property Symbol Description Typical Calculated Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO Indicates electron-donating ability. -6.5 to -7.5
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates electron-accepting ability. -1.0 to -2.0
HOMO-LUMO Energy Gap ΔE Correlates with chemical reactivity and stability. 4.5 to 5.5
Ionization Potential IP The energy required to remove an electron. 6.5 to 7.5

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds as specific calculated data for this compound is not available in the cited literature.

Electrostatic Potential Surfaces and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a molecule like this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxylic acid group and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group.

Beyond the MEP map, DFT calculations can furnish a range of "reactivity descriptors" that quantify a molecule's reactivity. researchgate.net These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

These descriptors are invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. nih.govnih.gov For a flexible molecule like this compound, which has rotational freedom around its single bonds, MD simulations can explore its conformational landscape. This involves identifying stable conformers (rotational isomers) and the energy barriers between them.

MD simulations can be performed in a vacuum to understand intrinsic molecular flexibility or in the presence of explicit solvent molecules (e.g., water) to model its behavior in solution. These simulations provide insights into how intermolecular forces, such as hydrogen bonding with the solvent, influence the preferred conformation and dynamic behavior of the molecule. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret and validate experimental data. acs.org Using methods like DFT, it is possible to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The predicted spectrum for this compound would show characteristic peaks for the C=O and O-H stretching of the carboxylic acid, C=C stretching of the alkene, and vibrations associated with the substituted aromatic ring, including the C-Br and C-F bonds. Comparing calculated frequencies with experimental data is a standard method for confirming molecular structure. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in UV-Visible spectroscopy. mdpi.com These calculations can help assign observed spectral bands to specific molecular orbital transitions (e.g., π → π* transitions), providing a deeper understanding of the molecule's electronic properties and how it interacts with light. mdpi.com

Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies

Vibrational Mode Functional Group Predicted Frequency (cm-1) Typical Experimental Range (cm-1)
O-H Stretch Carboxylic Acid ~3500 (monomer) 3500-3560 (monomer)
C=O Stretch Carboxylic Acid ~1750 1730-1760
C=C Stretch Alkene & Aromatic ~1630-1600 1640-1600
C-F Stretch Fluoroaromatic ~1250 1210-1270

Note: Predicted frequencies are often systematically scaled to better match experimental values. This table is for illustrative purposes.

Structure-Property Relationship Studies (Focus on Chemical Reactivity and Physical Properties, not Biological)

Structure-property relationship studies aim to connect a molecule's structural and electronic features with its macroscopic properties. Using the computational data described above, correlations can be drawn between the molecular structure of this compound and its chemical reactivity. For instance, the presence of the electron-withdrawing fluorine and bromine atoms, combined with the carboxylic acid group, influences the electron density of the aromatic ring and the acrylic double bond. mdpi.com

DFT calculations can quantify these electronic effects, helping to predict the regioselectivity of reactions like electrophilic aromatic substitution or additions to the double bond. nih.gov The calculated reactivity descriptors (hardness, electrophilicity) provide a quantitative basis for comparing its reactivity to other cinnamic acid derivatives. nih.gov These theoretical insights are crucial for understanding the fundamental chemical nature of the compound.

Theoretical Insights into Intermolecular Interactions and Solid-State Packing

In the solid state, molecules of this compound arrange themselves into a crystal lattice defined by a network of intermolecular interactions. Computational methods are essential for understanding these forces. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic hydrogen-bonded dimers, a common structural motif in crystalline carboxylic acids. researchgate.netbris.ac.uk

Beyond hydrogen bonding, other non-covalent interactions play a crucial role. These include π-π stacking interactions between the aromatic rings and halogen bonding, where the bromine atom can act as an electrophilic region (a σ-hole) and interact with a nucleophile. acs.orgresearchgate.net Theoretical studies can model these interactions to predict the most stable crystal packing arrangement and rationalize experimentally determined crystal structures. rsc.org Analyses like Hirshfeld surface mapping can be used to visualize and quantify the different types of intermolecular contacts within the crystal lattice. iucr.org

**applications of 3 Bromo 2 Fluorocinnamic Acid in Specialized Chemical Domains**

Building Block in Complex Organic Synthesis

The primary application of 3-Bromo-2-fluorocinnamic acid is as a foundational building block in the synthesis of more complex organic molecules. frontiersin.orgfishersci.ie The presence of multiple reactive sites—the carboxylic acid, the alkene bond, and the halogenated aromatic ring—provides synthetic chemists with a versatile platform for constructing intricate molecular architectures.

Synthesis of Molecular Scaffolds and Chemical Probes

This compound serves as a key starting material for creating sophisticated molecular scaffolds. Its derivatives are integral to the development of compounds with specific biological activities. For instance, fluorinated cinnamylpiperazines, which are evaluated as potential monoamine oxidase B (MAO-B) ligands for applications like positron emission tomography (PET), are synthesized from cinnamic acid precursors. sigmaaldrich.com The synthesis involves coupling cinnamic acid derivatives to other heterocyclic structures, demonstrating the compound's utility in building complex, biologically active molecules. sigmaaldrich.com Furthermore, derivatives of halogen-substituted cinnamic acids are being investigated as potential antineuroinflammatory agents and cholinesterase inhibitors, highlighting the importance of this scaffold in medicinal chemistry research. acs.orgnih.gov

Precursor to Other Halogenated Aromatic Systems

The bromine and fluorine atoms on the phenyl ring of the acid are not merely static substituents; they are reactive handles that allow for further functionalization. The bromine atom, in particular, can be replaced through nucleophilic aromatic substitution reactions to introduce a variety of other functional groups. fishersci.ie This transforms the original molecule into a diverse array of other halogenated aromatic systems. fishersci.ie For example, reacting the related compound 3-(3-Bromo-4-fluorophenyl)propanoic acid with different reagents can yield methoxy, amino, or thiocyanato derivatives, which are valuable intermediates for pharmaceuticals. fishersci.ie The fluorine atom, being a strong electron-withdrawing group, activates the ring, facilitating these displacement reactions. fishersci.ie

The compound can also participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, to form new carbon-carbon bonds. thermofisher.com

Substitution Reactions on Halogenated Phenylpropanoic Acid

The following table details outcomes of nucleophilic substitution reactions on a closely related precursor, demonstrating the synthetic possibilities.

ReagentSolventTemperatureTimeMajor ProductYield
Sodium methoxideMethanol80°C6 hr3-Methoxy-4-fluorophenylpropanoic acid72%
Ammonia (B1221849) (aq.)Ethanol (B145695)/Water60°C12 hr3-Amino-4-fluorophenylpropanoic acid58%
Potassium thiocyanateDMF100°C8 hr3-Thiocyanato-4-fluorophenylpropanoic acid65%
This table is based on data for the related compound 3-(3-Bromo-4-fluorophenyl)propanoic acid. fishersci.ie

Utilization in Materials Science and Polymer Chemistry

The unique electronic and physical properties imparted by fluorine and bromine atoms make this compound and its isomers valuable in materials science. fishersci.ie Fluorinated compounds are known for their high chemical stability, low surface energy, and unique optical properties.

Monomer for Functional Polymers and Copolymers

Halogenated cinnamic acids are utilized as monomers in the synthesis of functional polymers and resins. fishersci.ie A key application is their role as a comonomer in creating copolymers. For example, fluorocinnamic acid has been identified as a monomer alongside methacrylic acid (MAA) in the synthesis of certain copolymers. Incorporating such monomers into a polymer chain can significantly alter the material's properties, enhancing thermal stability or introducing specific functionalities for advanced applications.

Role in Liquid Crystalline Materials Development

Cinnamic acid derivatives are precursors for substances that exhibit liquid-crystalline properties. fluorochem.co.uk The rigid, rod-like structure of the cinnamic acid backbone is conducive to forming the ordered, yet fluid, phases characteristic of liquid crystals. Fluorinated compounds, in particular, are used in materials for liquid crystal displays (LCDs). The synthesis of various halogenated cinnamic acids is often driven by their potential application in creating novel indanones, which are precursors for these advanced optical materials. fluorochem.co.uk

Applications in Analytical Chemistry and Chemical Sensing

While this compound is not typically used as a direct chemical sensor itself, it serves as a crucial precursor for the synthesis of molecules designed for analytical and sensing applications. frontiersin.org The cinnamic acid scaffold is a common motif in the design of fluorescent probes for detecting specific biological targets. frontiersin.org For example, conjugates of coumarin (B35378) and cinnamic acid derivatives have been synthesized to act as environmentally sensitive fluorescent probes for the detection of enzymes like α-glucosidase. frontiersin.org In these systems, the cinnamic acid portion of the molecule plays a key role in the binding and recognition of the target analyte. frontiersin.org Similarly, other studies focus on designing and synthesizing series of fluorine or chlorine-substituted cinnamic acid derivatives to evaluate their inhibitory activity against enzymes such as acetylcholinesterase, a key aspect of screening for potential drugs. nih.gov

Reference Standard for Chromatographic and Spectroscopic Methods

In analytical chemistry, reference standards are crucial for the validation and calibration of instruments, ensuring the accuracy and comparability of results. These standards must be highly pure and stable compounds of known composition. While this compound is not commonly listed as a certified reference material, its characteristics suggest a potential utility in this role for specific analytical applications.

For a compound to serve as a reliable reference standard, it should exhibit key properties, including high purity, low hygroscopicity, and stability under ambient conditions. The defined structure of this compound, with its distinct spectroscopic signals in NMR, IR, and mass spectrometry, would allow for unambiguous identification. In chromatographic methods like HPLC, its unique substitution pattern would result in a characteristic retention time, making it a useful marker for the development of analytical methods aimed at identifying related halogenated compounds.

Table 1: Potential Suitability as an Analytical Standard

Property Relevance for a Reference Standard Assessment for this compound
Chemical Purity Essential for accurate quantification and calibration. Can be synthesized to high purity (>95-98%) via standard organic chemistry techniques.
Stability Must not degrade under storage or analysis conditions. The aromatic ring and C-F bond confer stability; the acrylic group could be susceptible to polymerization or isomerization over time or with UV exposure.
Spectroscopic Signature Must have unique signals for identification. The 1H, 13C, and 19F NMR spectra would be distinctive. The bromine isotopes (79Br/81Br) provide a characteristic pattern in mass spectrometry.

| Solubility | Must be soluble in common solvents for analysis. | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

The primary use would be as a secondary or in-house standard for research focused on the synthesis, reactivity, or degradation of fluorinated and brominated aromatic compounds, where a commercially certified standard may not be available.

Development of Chemical Sensors or Probes

The development of chemical sensors relies on molecules that can produce a measurable signal in response to a specific analyte. The structure of this compound contains several features that could be exploited for sensor design, although no specific applications have been reported.

The core of the molecule is a conjugated system, including the phenyl ring and the acrylic acid double bond, which can exhibit fluorescence. The interaction of this system with metal ions or other analytes could lead to a change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). The electron-withdrawing properties of the fluorine and bromine atoms can modulate the electronic properties of the conjugated system, potentially fine-tuning its sensitivity and selectivity.

Furthermore, the carboxylic acid group can act as a binding site or a pH-sensitive element. It could selectively bind to certain metal cations or undergo protonation/deprotonation in response to pH changes, leading to a detectable optical or electrochemical signal. While cinnamic acid derivatives have been explored in various biological and chemical sensing applications, the specific potential of the 3-bromo-2-fluoro substituted variant remains a theoretical area for future research. jocpr.compcbiochemres.com

Role in Catalysis as Ligands or Precursors

In the field of catalysis, this compound is noted for its potential as a precursor for novel catalysts and ligands. The utility of a molecule in catalysis often stems from its ability to coordinate with a metal center and influence its electronic and steric environment.

The carboxylic acid moiety of this compound can act as an anchor or ligand, coordinating directly to a metal center. The presence of the halogen atoms (bromine and fluorine) offers several possibilities:

Electronic Tuning: The strong electron-withdrawing nature of the halogens can modulate the electron density of the phenyl ring and, by extension, the electronic properties of a catalytic metal center to which it is attached. This can alter the catalyst's reactivity and selectivity.

Synthetic Handle: The bromine atom, in particular, is a versatile functional group for further chemical modification. It can be readily converted into other functional groups or used as a coupling point in reactions like Suzuki or Heck cross-couplings to build more complex ligand structures.

Therefore, while not a catalyst itself, this compound serves as a valuable building block for synthesizing custom ligands designed for specific catalytic transformations.

Chemical Degradation Studies and Environmental Fate (Chemical Perspective, not Ecotoxicity)

There are no direct studies detailing the specific degradation pathways of this compound. However, its environmental fate from a chemical perspective can be predicted by examining the degradation of related compounds, namely cinnamic acid, fluorinated aromatics, and brominated aromatics. scirp.orgnih.gov

The degradation is expected to proceed in stages, beginning with the more reactive part of the molecule—the acrylic acid side chain.

Side-Chain Degradation: Studies on other cinnamic acids show that a primary microbial degradation pathway is β-oxidation of the acrylic acid side chain. asm.org This process would shorten the three-carbon chain by two carbons, leading to the formation of 3-bromo-2-fluorobenzoic acid as a major and more persistent metabolite. Spontaneous decarboxylation could also occur, potentially forming other minor byproducts. asm.org

Aromatic Ring Degradation: The resulting 3-bromo-2-fluorobenzoic acid would be significantly more resistant to further degradation. Halogenated aromatic compounds are known for their environmental persistence. scirp.orgnih.gov The degradation of the aromatic ring itself would require the cleavage of the carbon-halogen bonds.

Dehalogenation: Reductive debromination (replacement of bromine with hydrogen) is a known microbial process that can occur under anaerobic conditions. pops.int However, the carbon-fluorine bond is exceptionally strong and resistant to both oxidative and reductive cleavage, making defluorination a major bottleneck in the complete mineralization of the compound. researchgate.net

Table 2: Predicted Degradation Profile

Degradation Step Predicted Pathway Key Metabolite/Product Chemical Persistence
Initial Transformation β-oxidation of the acrylic acid side chain. asm.org 3-Bromo-2-fluorobenzoic acid Low (Parent Compound)
Further Degradation Reductive debromination (anaerobic). pops.int 2-Fluorobenzoic acid Moderate (Bromo-substituent)

| Final Mineralization | Cleavage of the C-F bond and aromatic ring. | CO₂, H₂O, F⁻, Br⁻ | High (Fluoro-substituent and aromatic ring) |

Future Perspectives and Emerging Research Trajectories

The strategic placement of both bromine and fluorine atoms on the cinnamic acid scaffold endows 3-Bromo-2-fluorocinnamic acid with a unique chemical profile, positioning it as a compound of significant interest for future research. The distinct electronic properties and reactive handles provided by the halogens, combined with the inherent functionality of the cinnamic acid core, open up numerous avenues for exploration. Emerging research trajectories are poised to leverage this distinct structure through advanced synthetic methodologies, computational design, and interdisciplinary applications, moving far beyond the compound's role as a simple synthetic intermediate.

Q & A

Q. What are effective synthetic routes for 3-Bromo-2-fluorocinnamic acid, and how can regioselectivity be controlled?

Methodological Answer: Synthesis of bromo-fluorinated cinnamic acid derivatives often involves halogenation or cross-coupling reactions. For this compound, a plausible route is the Suzuki-Miyaura coupling between a boronic acid (e.g., 2-fluorophenylboronic acid) and a brominated cinnamate precursor. Regioselectivity can be optimized by:

  • Using directing groups (e.g., carboxylic acid or ester moieties) to guide halogen placement.
  • Adjusting reaction conditions (e.g., temperature, catalyst loading) to favor meta/para substitution patterns, as seen in analogous bromo-fluorophenylboronic acids .
  • Validating regiochemistry via NMR (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} coupling patterns) and X-ray crystallography .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm aromatic proton environments and substituent effects. The electron-withdrawing bromo and fluoro groups will deshield adjacent protons, as observed in related compounds like 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) .
  • IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1680–1700 cm1^{-1}) and C-Br/C-F vibrations (~600–800 cm1^{-1}), referencing databases like NIST Chemistry WebBook .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement, particularly to resolve heavy-atom (Br) effects on electron density maps .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Contradictions between NMR and X-ray data may arise from dynamic effects (e.g., rotameric equilibria) or crystal packing forces. To address this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Compare DFT-calculated structures with experimental crystallographic data to identify steric or electronic distortions.
  • Use Hirshfeld surface analysis to assess intermolecular interactions influencing the solid-state structure .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Heavy-Atom Effects : Bromine’s high electron density can complicate phase determination. Use SAD/MAD phasing with synchrotron radiation or incorporate lighter halogens (e.g., Cl) in analogs for initial trials .
  • Hygroscopicity : Fluorinated compounds often absorb moisture. Store samples in anhydrous conditions and use anti-solvent vapor diffusion for crystallization.
  • Polymorphism : Screen multiple solvents (e.g., DMSO, MeOH) to isolate stable polymorphs, as seen in structurally related bromo-fluorobenzoic acids .

Q. How can computational modeling guide the design of this compound derivatives for biological applications?

Methodological Answer:

  • Docking Studies : Model interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. The trifluoromethyl group in analogs (e.g., 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid) enhances binding affinity via hydrophobic and electrostatic interactions .
  • QSAR Analysis : Correlate substituent positions (Br, F) with bioactivity using regression models. For example, meta-substituted bromine may improve steric complementarity in enzyme active sites .

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